Cas no 3894-25-5 (6-Bromo-2-phenylquinoline)

6-Bromo-2-phenylquinoline is a brominated quinoline derivative featuring a phenyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic systems. The rigid quinoline scaffold contributes to its utility in ligand design and optoelectronic applications. High purity and well-defined structure ensure reproducibility in research and industrial processes. Suitable for use under inert conditions, it is commonly handled in controlled environments to maintain stability.
6-Bromo-2-phenylquinoline structure
6-Bromo-2-phenylquinoline structure
Product Name:6-Bromo-2-phenylquinoline
CAS No:3894-25-5
MF:C15H10BrN
MW:284.150602817535
CID:1027246
PubChem ID:53438331
Update Time:2025-10-12

6-Bromo-2-phenylquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2-phenylquinoline
    • 2-PHENYL-6-BROMOQUINOLINE
    • 4-Bromo-2-phenylquinoline
    • 6-Brom-2-phenyl-chinolin
    • 6-bromo-2-phenyl-quinoline
    • ACT10273
    • AK-39633
    • ANW-61490
    • KB-232029
    • SureCN3716180
    • JVMXJQXEAZVYCI-UHFFFAOYSA-N
    • DTXSID50701252
    • 3894-25-5
    • DA-19532
    • AKOS016002931
    • D94974
    • A26311
    • SCHEMBL3716180
    • SB68626
    • CS-0156368
    • MDL: MFCD18157691
    • Inchi: 1S/C15H10BrN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H
    • InChI Key: JVMXJQXEAZVYCI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=CC=C(C1C=CC=CC=1)N=2

Computed Properties

  • Exact Mass: 283
  • Monoisotopic Mass: 283
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 12.9A^2

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 398.4±27.0 °C at 760 mmHg
  • Flash Point: 194.7±23.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

6-Bromo-2-phenylquinoline Security Information

6-Bromo-2-phenylquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189008269-1g
6-Bromo-2-phenylquinoline
3894-25-5 95%
1g
$372.00 2023-09-02
TRC
B998923-1mg
6-Bromo-2-phenylquinoline
3894-25-5
1mg
$ 190.00 2023-04-18
TRC
B998923-10mg
6-Bromo-2-phenylquinoline
3894-25-5
10mg
$ 1499.00 2023-04-18
Chemenu
CM144731-1g
6-Bromo-2-phenylquinoline
3894-25-5 95%
1g
$428 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BB630-200mg
6-Bromo-2-phenylquinoline
3894-25-5 95+%
200mg
179.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BB630-1g
6-Bromo-2-phenylquinoline
3894-25-5 95+%
1g
609.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BB630-50mg
6-Bromo-2-phenylquinoline
3894-25-5 95+%
50mg
73.0CNY 2021-07-14
Chemenu
CM144731-5g
6-Bromo-2-phenylquinoline
3894-25-5 95%+
5g
$*** 2023-05-30
Aaron
AR00CKUT-5g
2-Phenyl-6-bromoquinoline
3894-25-5 95%
5g
$185.00 2025-02-11
Aaron
AR00CKUT-1g
2-Phenyl-6-bromoquinoline
3894-25-5 95%
1g
$53.00 2025-02-11

6-Bromo-2-phenylquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3894-25-5)6-Bromo-2-phenylquinoline
Order Number:A26311
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):156.0
Email:sales@amadischem.com

Additional information on 6-Bromo-2-phenylquinoline

Introduction to 6-Bromo-2-phenylquinoline (CAS No. 3894-25-5)

6-Bromo-2-phenylquinoline, with the CAS number 3894-25-5, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline class, which is known for its diverse biological activities and potential therapeutic applications. The presence of a bromine atom at the 6-position and a phenyl group at the 2-position imparts unique chemical and biological properties to this molecule, making it an interesting target for various research endeavors.

The chemical structure of 6-Bromo-2-phenylquinoline consists of a quinoline ring system, which is a fused benzene and pyridine ring. The bromine substituent at the 6-position and the phenyl group at the 2-position contribute to its electronic and steric properties, influencing its reactivity and biological activity. These structural features make it a valuable scaffold for the design and synthesis of novel compounds with potential medicinal applications.

In recent years, 6-Bromo-2-phenylquinoline has garnered significant attention due to its potential as a lead compound in drug discovery. Research has shown that this compound exhibits a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. For instance, studies have demonstrated that 6-Bromo-2-phenylquinoline can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Additionally, its antimicrobial activity against both Gram-positive and Gram-negative bacteria has been reported, making it a promising candidate for the development of new antibiotics.

The pharmacological profile of 6-Bromo-2-phenylquinoline has been further explored through in vitro and in vivo studies. In vitro assays have revealed that this compound can effectively target specific cellular pathways involved in disease progression. For example, it has been shown to inhibit the activity of key enzymes such as kinases and proteases, which are often dysregulated in cancer and inflammatory diseases. In vivo studies using animal models have also provided valuable insights into its efficacy and safety profile. These studies have demonstrated that 6-Bromo-2-phenylquinoline can significantly reduce tumor size and improve survival rates in cancer models without causing significant toxicity.

The synthetic accessibility of 6-Bromo-2-phenylquinoline is another factor that contributes to its appeal as a research tool. Various synthetic routes have been developed to efficiently produce this compound, allowing researchers to explore its structure-activity relationships (SAR) and optimize its properties for specific therapeutic applications. For instance, methods involving palladium-catalyzed cross-coupling reactions have been successfully employed to introduce various functional groups at different positions of the quinoline ring, leading to the synthesis of analogs with enhanced biological activities.

Beyond its direct therapeutic potential, 6-Bromo-2-phenylquinoline has also been used as a starting material for the synthesis of more complex molecules with diverse biological activities. Its versatility as a building block in organic synthesis makes it an important intermediate in the development of new drugs and materials. For example, researchers have utilized this compound to synthesize derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability.

In conclusion, 6-Bromo-2-phenylquinoline (CAS No. 3894-25-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive target for drug discovery efforts. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3894-25-5)6-Bromo-2-phenylquinoline
A26311
Purity:99%
Quantity:5g
Price ($):156.0
Email